6-Chloro-1,3-benzoxazole-2-carbonitrile
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Overview
Description
6-Chloro-1,3-benzoxazole-2-carbonitrile is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety with a chlorine atom at the 6th position and a nitrile group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3-benzoxazole-2-carbonitrile typically involves the condensation of 2-aminophenol with a suitable aldehyde or nitrile under specific reaction conditions. One common method includes the use of a catalyst such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions at room temperature . The reaction yields the desired benzoxazole derivative in good yield.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the production process. Additionally, the recyclability of catalysts and the use of green chemistry principles are considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,3-benzoxazole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Condensation Reactions: The nitrile group can participate in condensation reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used for oxidation and reduction reactions, respectively. Condensation reactions often require acidic or basic catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoxazole derivatives, while condensation reactions can produce complex heterocyclic compounds .
Scientific Research Applications
6-Chloro-1,3-benzoxazole-2-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Industry: The compound is used in the development of functional materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Chloro-1,3-benzoxazole-2-carbonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as DNA topoisomerases, protein kinases, and histone deacetylases, which are involved in cancer formation and proliferation . Additionally, it can form non-covalent interactions with biological targets through π-π stacking and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound without the chlorine and nitrile substituents.
6-Methyl-1,3-benzoxazole-2-carbonitrile: Similar structure with a methyl group instead of chlorine.
6-Fluoro-1,3-benzoxazole-2-carbonitrile: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
6-Chloro-1,3-benzoxazole-2-carbonitrile is unique due to the presence of both chlorine and nitrile groups, which enhance its reactivity and potential biological activities. The chlorine atom can participate in various substitution reactions, while the nitrile group can engage in condensation reactions, making this compound versatile for synthetic and medicinal applications .
Properties
Molecular Formula |
C8H3ClN2O |
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Molecular Weight |
178.57 g/mol |
IUPAC Name |
6-chloro-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C8H3ClN2O/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H |
InChI Key |
WRGAPTQLONVIEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=N2)C#N |
Origin of Product |
United States |
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